Bismerthiazol

Overview

Description

Synthesis Analysis

The synthesis of bismerthiazol and related compounds often involves the construction of complex molecular frameworks. For example, the versatile template 4-Bis(methylthio)methylene-2-phenyloxazol-5-one facilitates the synthesis of various 2-phenyl-3,4-substituted oxazoles, indicating the potential for creating bismerthiazol-related molecules through nucleophilic ring-opening reactions followed by cyclization processes (Misra & Ila, 2010).

Molecular Structure Analysis

Understanding bismerthiazol's molecular structure is key to grasping its function and reactivity. While specific studies on bismerthiazol's structure are scarce in the provided literature, analogous compounds have been extensively studied. For instance, the heterocyclic diradical benzo-1,2:4,5-bis(1,3,2-dithiazolyl) provides insights into the structural aspects of bismerthiazol-like molecules, including their electronic, molecular, and solid-state structures, which are fundamental to their reactivity and properties (Barclay et al., 1997).

Chemical Reactions and Properties

Bismerthiazol undergoes photodegradation, leading to the formation of various photoproducts with enhanced inhibitory activities against Xanthomonas oryzae pv. oryzae. This process illustrates bismerthiazol's chemical reactivity under light exposure and its potential environmental transformation (Liang et al., 2016).

Physical Properties Analysis

The physical properties of bismerthiazol, such as solubility, stability, and molecular interactions, are essential for its formulation and application. While specific data on bismerthiazol's physical properties were not highlighted, the synthesis and characterization of related compounds provide a foundation for understanding the factors that influence bismerthiazol's behavior in various environments and formulations.

Chemical Properties Analysis

The chemical properties of bismerthiazol, including its reactivity, degradation pathways, and interactions with biological targets, are central to its efficacy as a bactericide. The photochemical degradation study of bismerthiazol not only sheds light on its stability under sunlight but also on the structural characteristics of its degradation products and their biological activity (Liang et al., 2016).

Scientific Research Applications

Photodegradation and Inhibitory Activities

Bismerthiazol, commonly used against rice bacterial leaf blight in China, undergoes photolytic degradation, producing photoproducts with increased inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo). The photodegradation process enhances the effectiveness of bismerthiazol, with the sulfhydryl group playing a crucial role in its inhibitory action on Xoo (Liang et al., 2016).

Water Treatment Using Zerovalent Iron

Bismerthiazol's removal from water has been studied using microscale zerovalent iron. This method is effective for treating bismerthiazol-contaminated water, highlighting its potential in water and wastewater treatment. The removal process involves the formation of Fe–S bonds, indicating surface complexation as the primary mechanism (Shen et al., 2015).

Impact on Pubertal Thyroid Function

In a study on pubertal female rats, bismerthiazol exposure led to significant changes in thyroid function, including decreased serum triiodothyronine and thyroxine concentrations, and increased thyroid stimulating hormone concentrations. This indicates bismerthiazol's potential as a thyroid disruptor during developmental stages (Zhang, Wang, & Zhu, 2009).

Cotransport with Montmorillonite Colloids

The transport behavior of bismerthiazol in saturated sand porous media, both alone and in the presence of montmorillonite colloids, has been investigated. The study provides insights into the environmental fate of bismerthiazol and its interaction with natural colloids in subsurface environments (Shen et al., 2015).

Detection in Agricultural Products

A novel method using fluorescence quenching of protein-capping gold nanoclusters has been developed for the fast detection of bismerthiazol in cabbage. This method demonstrates high selectivity and efficiency, indicating its potential for practical applications in monitoring bismerthiazol residues in food products (Cheng et al., 2018).

Induction of Plant Defenses

Bismerthiazol has been found to induce plant defenses against herbivores in rice. The application of bismerthiazol leads to biosynthesis of defensive compounds and alters the volatile profile of rice plants, enhancing resistance against multiple insect pests. This highlights its role as a chemical elicitor in plant protection (Zhou et al., 2018).

Inhibition of Bacterial Virulence

Bismerthiazol reduces the virulence of Xanthomonas oryzae pv. oryzae by inhibiting the histidine utilization pathway and quorum sensing. This finding provides a mechanistic understanding of how bismerthiazol controls bacterial rice leaf blight and suggests a novel approach for managing plant diseases (Liang et al., 2018).

properties

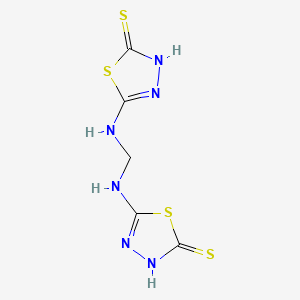

IUPAC Name |

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWORHVUOZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229615 | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismerthiazol | |

CAS RN |

79319-85-0 | |

| Record name | Bismerthiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chuan HUA 018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

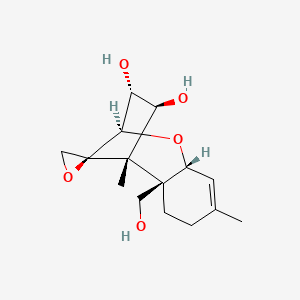

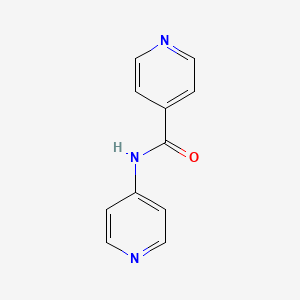

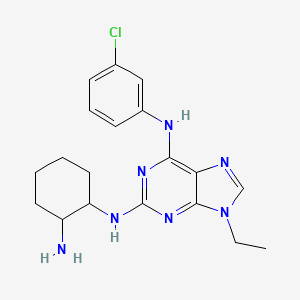

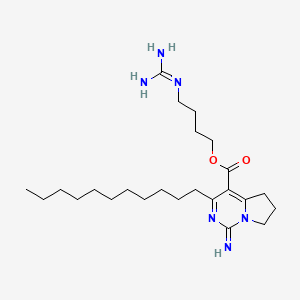

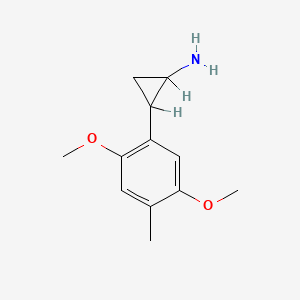

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)

![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)